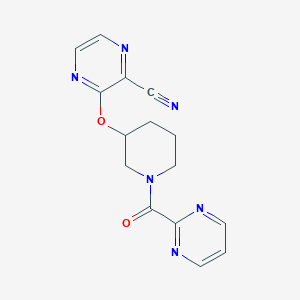
3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and an ether linkage to a piperidine ring, which is further substituted with a pyrimidine carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through cyclization reactions, often starting from simple amines and aldehydes or ketones. For instance, a common method involves the hydrogenation of pyridine derivatives .
-
Attachment of the Pyrimidine Carbonyl Group: : The pyrimidine moiety is introduced via nucleophilic substitution reactions, where the piperidine nitrogen attacks a suitable pyrimidine derivative, such as pyrimidine-2-carbonyl chloride .
-
Formation of the Pyrazine Ring: : The pyrazine ring is typically constructed through condensation reactions involving diamines and dicarbonyl compounds .
-
Final Coupling: : The final step involves the coupling of the pyrazine ring with the piperidine intermediate through an ether linkage, often facilitated by base-catalyzed nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyrazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity allows for the creation of libraries of compounds for screening in drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine moiety is particularly relevant for interactions with nucleic acids and proteins.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the pyrazine ring can participate in π-π stacking interactions.
相似化合物的比较
Similar Compounds
- 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile
- 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)benzene-2-carbonitrile
Uniqueness
Compared to similar compounds, 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the pyrazine ring, which can engage in additional π-π interactions and hydrogen bonding. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
3-[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c16-9-12-14(20-7-6-17-12)23-11-3-1-8-21(10-11)15(22)13-18-4-2-5-19-13/h2,4-7,11H,1,3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPJYJXAFKWZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
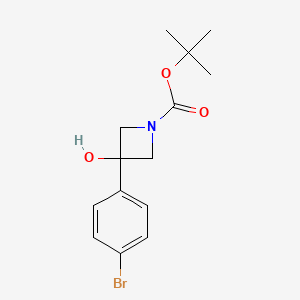
![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)
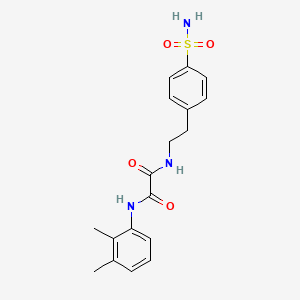
![Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B2698864.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)
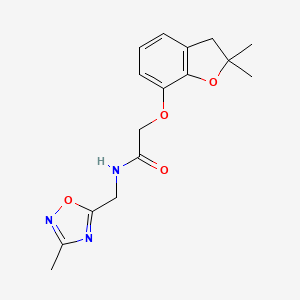
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)

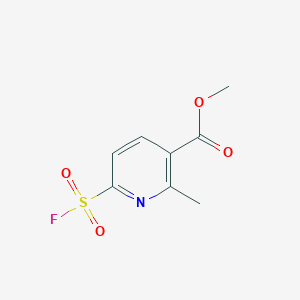
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B2698874.png)
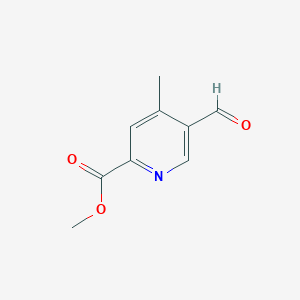
amine](/img/structure/B2698876.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2698879.png)
![2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2698880.png)
